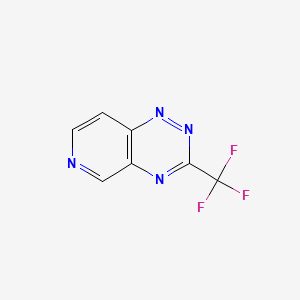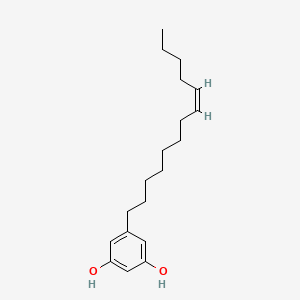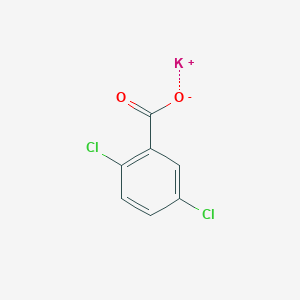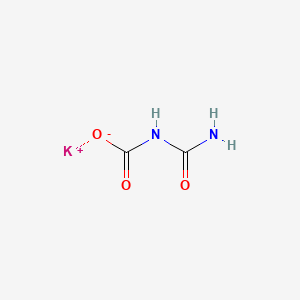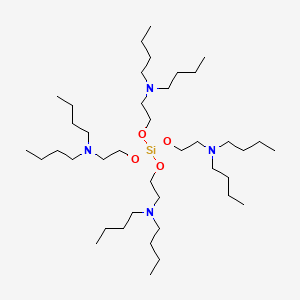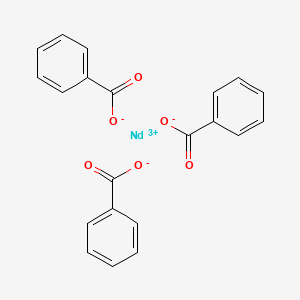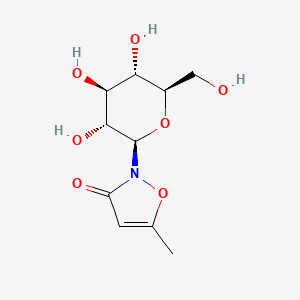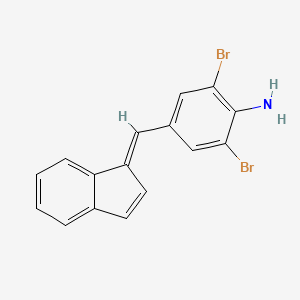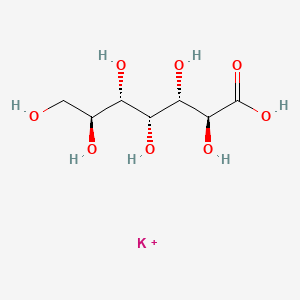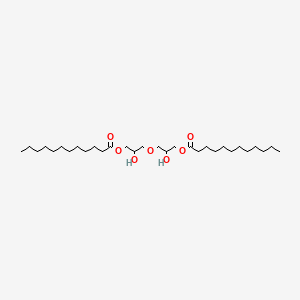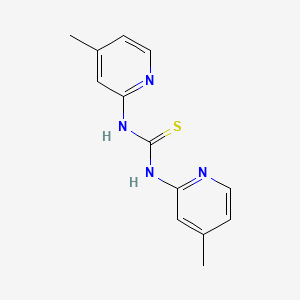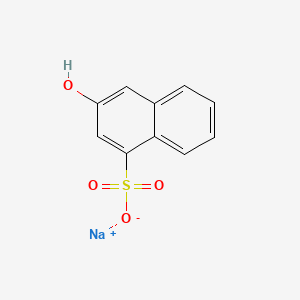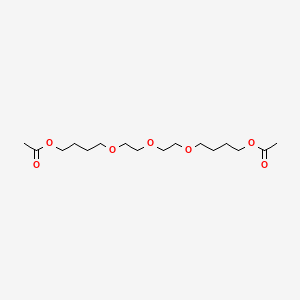
5,8,11-Trioxapentadeca-1,15-diyl diacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,8,11-Trioxapentadeca-1,15-diyl diacetate is an organic compound with the molecular formula C16H30O7. It is known for its unique structure, which includes three oxygen atoms within a 15-carbon chain, and two acetate groups attached at the ends. This compound is used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,8,11-Trioxapentadeca-1,15-diyl diacetate typically involves the esterification of 5,8,11-trioxapentadecan-1,15-diol with acetic anhydride. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or pyridine to facilitate the esterification process. The reaction conditions often include heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to large-scale production of the compound with high purity.
Análisis De Reacciones Químicas
Types of Reactions
5,8,11-Trioxapentadeca-1,15-diyl diacetate undergoes various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of 5,8,11-trioxapentadecan-1,15-diol and acetic acid.
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions can convert the ester groups into alcohols using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride.
Major Products Formed
Hydrolysis: 5,8,11-trioxapentadecan-1,15-diol and acetic acid.
Oxidation: Corresponding carboxylic acids.
Reduction: Alcohol derivatives.
Aplicaciones Científicas De Investigación
5,8,11-Trioxapentadeca-1,15-diyl diacetate is utilized in various scientific research fields, including:
Chemistry: As a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: In the study of lipid metabolism and as a substrate for enzyme assays.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of complex molecules.
Mecanismo De Acción
The mechanism of action of 5,8,11-Trioxapentadeca-1,15-diyl diacetate involves its interaction with various molecular targets and pathways. The ester bonds in the compound can be hydrolyzed by esterases, releasing the corresponding diol and acetic acid. This hydrolysis reaction is crucial in biological systems where the compound may serve as a prodrug, releasing active metabolites upon enzymatic cleavage.
Comparación Con Compuestos Similares
Similar Compounds
5,8,11-Trioxapentadecan-1,15-diol: The parent diol compound without the acetate groups.
5,8,11-Trioxapentadeca-1,15-diyl dimethyl ether: Similar structure but with methyl ether groups instead of acetate groups.
Uniqueness
5,8,11-Trioxapentadeca-1,15-diyl diacetate is unique due to its specific ester functional groups, which confer distinct chemical reactivity and stability. The presence of three oxygen atoms within the carbon chain also imparts unique physical and chemical properties compared to other similar compounds.
Propiedades
Número CAS |
94133-97-8 |
|---|---|
Fórmula molecular |
C16H30O7 |
Peso molecular |
334.40 g/mol |
Nombre IUPAC |
4-[2-[2-(4-acetyloxybutoxy)ethoxy]ethoxy]butyl acetate |
InChI |
InChI=1S/C16H30O7/c1-15(17)22-9-5-3-7-19-11-13-21-14-12-20-8-4-6-10-23-16(2)18/h3-14H2,1-2H3 |
Clave InChI |
ATHFLNGYVMMERW-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCCCCOCCOCCOCCCCOC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



